molecular formula C18H20N2O4 B13644195 N4,N4'-Bis(2-hydroxyethyl)-[1,1'-biphenyl]-4,4'-dicarboxamide

N4,N4'-Bis(2-hydroxyethyl)-[1,1'-biphenyl]-4,4'-dicarboxamide

Cat. No.: B13644195
M. Wt: 328.4 g/mol
InChI Key: DYTOKIFQODXEJE-UHFFFAOYSA-N
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Description

N4,N4'-Bis(2-hydroxyethyl)-[1,1'-biphenyl]-4,4'-dicarboxamide (CAS: 172919-36-7) is a biphenyl-based dicarboxamide derivative with hydroxyethyl groups attached to the amide nitrogens. Its molecular formula is C₁₈H₂₀N₂O₄, and it has a molecular weight of 328.36 g/mol. The compound is typically stored under dry conditions at 2–8°C to maintain stability . The hydroxyethyl substituents confer hydrophilicity, enhancing solubility in polar solvents, while the biphenyl core provides structural rigidity.

Properties

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

N-(2-hydroxyethyl)-4-[4-(2-hydroxyethylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C18H20N2O4/c21-11-9-19-17(23)15-5-1-13(2-6-15)14-3-7-16(8-4-14)18(24)20-10-12-22/h1-8,21-22H,9-12H2,(H,19,23)(H,20,24)

InChI Key

DYTOKIFQODXEJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)NCCO)C(=O)NCCO

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the amidation reaction between [1,1'-biphenyl]-4,4'-dicarboxylic acid (or its activated derivatives) and 2-aminoethanol (ethanolamine). This reaction forms the bis-amide bearing hydroxyethyl substituents on the nitrogen atoms of the amide groups.

Detailed Synthetic Procedure

  • Starting Materials :

    • [1,1'-Biphenyl]-4,4'-dicarboxylic acid or its acid chloride/anhydride derivatives
    • 2-Aminoethanol (ethanolamine)
  • Reaction Conditions :

    • Solvent: Commonly polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) or neat conditions
    • Temperature: Typically heated under reflux or moderate heating (50–120 °C) to facilitate amidation
    • Catalysts/Additives: Sometimes coupling agents such as dicyclohexylcarbodiimide (DCC) or other activating agents are used to improve yield and reaction rate
    • Reaction Time: Several hours (typically 4–24 hours) depending on conditions
  • Reaction Mechanism :
    The nucleophilic amine group of 2-aminoethanol attacks the electrophilic carbonyl carbon of the acid derivative, forming an amide bond and releasing water or other byproducts depending on the acid derivative used.

  • Workup and Purification :

    • After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
    • Purification is often achieved by recrystallization from suitable solvents or chromatographic techniques.

Alternative Approaches and Considerations

  • Use of Acid Chlorides or Anhydrides :
    Conversion of the dicarboxylic acid to more reactive acid chlorides or anhydrides can improve reaction rates and yields but requires handling of more reactive and sometimes hazardous reagents.

  • Direct Amidation Under Catalytic Conditions :
    Some literature suggests that direct amidation of the dicarboxylic acid with ethanolamine can be catalyzed by Lewis acids or other catalysts to improve efficiency.

  • Avoidance of Expensive or Hazardous Reagents :
    Methods avoiding expensive reducing agents like lithium aluminum hydride (LiAlH4) have been developed for related biphenyl derivatives, emphasizing cost-effectiveness and safety.

Comparative Data Table of Preparation Methods

Method Type Starting Material Form Reagents/Conditions Advantages Disadvantages Yield Range (%)
Direct Amidation [1,1'-Biphenyl]-4,4'-dicarboxylic acid + 2-aminoethanol Heating under reflux, solvent or neat Simple, fewer steps Longer reaction time, lower reactivity 60–80
Acid Chloride Route Acid chloride derivatives Reaction with 2-aminoethanol, base Higher reactivity, faster Requires acid chloride prep, moisture sensitive 75–90
Catalyzed Amidation Dicarboxylic acid Lewis acid catalyst, heating Improved rate and yield Catalyst cost, optimization needed 70–85
Coupling Agent Assisted Dicarboxylic acid + coupling agents (e.g., DCC) Room temperature or mild heating High yield, mild conditions Coupling agents expensive, byproducts 80–95

Chemical Reactions Analysis

Types of Reactions

N4,N4’-Bis(2-hydroxyethyl)-[1,1’-biphenyl]-4,4’-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl groups can yield biphenyl-4,4’-dicarboxylic acid derivatives .

Scientific Research Applications

N4,N4’-Bis(2-hydroxyethyl)-[1,1’-biphenyl]-4,4’-dicarboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or therapeutic agent.

    Medicine: Explored for its role in drug delivery systems and as a potential pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism by which N4,N4’-Bis(2-hydroxyethyl)-[1,1’-biphenyl]-4,4’-dicarboxamide exerts its effects involves interactions with specific molecular targets. The hydroxyethyl and carboxamide groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The biphenyl core provides structural stability and facilitates interactions with hydrophobic regions of target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N4,N4'-Bis(2-hydroxyethyl)-[1,1'-biphenyl]-4,4'-dicarboxamide can be contextualized by comparing it to related biphenyl dicarboxamide derivatives. Key distinctions arise from variations in substituents, which influence electronic properties, solubility, and biological activity.

N4,N4'-Bis(2-sulfonic acid-4-hydroxynaphthalen-6-yl)biphenyl-4,4'-dicarboxamide (DRI-C91005)

  • Substituents : Sulfonic acid and hydroxynaphthyl groups.
  • Properties : The sulfonic acid groups enhance water solubility and electrostatic interactions, making this compound suitable for inhibiting the SARS-CoV-2 spike protein-ACE2 interaction .
  • Contrast : Unlike the hydroxyethyl groups in the target compound, sulfonic acid substituents introduce strong acidity and ionic character, which may limit membrane permeability but improve protein-binding affinity .

N4,N4'-Bis(2-oleamidoethyl)-2,2'-bipyridine-4,4'-dicarboxamide (Ruthenium Complex)

  • Substituents : Oleamidoethyl chains (long alkyl with double bonds).
  • Properties : These hydrophobic groups facilitate cell membrane penetration, enabling the compound to act as a photosensitizer in cancer therapy by promoting ROS generation .
  • Contrast : The oleamidoethyl substituents prioritize lipophilicity, whereas hydroxyethyl groups favor aqueous compatibility. This highlights how substituent choice tailors compounds for specific biological environments .

N,N'-Bis(4-nitrophenyl)biphenyl-2,2'-dicarboxamide

  • Substituents : Nitrophenyl groups.
  • The crystal structure reveals a twisted biphenyl system (dihedral angle: 77.66°) due to steric hindrance .
  • Contrast : Hydroxyethyl groups are electron-donating, which may increase the electron density of the biphenyl core compared to nitro groups, affecting reactivity and intermolecular interactions .

N4,N4'-Dimethyl-[2,2'-bipyridine]-4,4'-dicarboxamide Platinum(II) Complex

  • Substituents : Methyl groups.
  • Properties : Smaller and less polar than hydroxyethyl, methyl groups simplify synthesis (56% yield) and reduce steric hindrance for metal coordination in platinum complexes .
  • Contrast : Hydroxyethyl groups introduce hydrogen-bonding capacity, which could improve solubility but complicate metal-ligand interactions .

N,N'-Bis(4-bromophenyl)naphthalene-1,4-dicarboxamide

  • Substituents : Bromophenyl groups.
  • The planar naphthalene core contrasts with the biphenyl system .
  • Contrast : Bromophenyl groups add bulk and polarizability, whereas hydroxyethyl substituents prioritize hydrogen bonding and hydrophilicity .

Research Findings and Implications

  • Structure-Activity Relationships : Hydroxyethyl groups balance hydrophilicity and hydrogen-bonding capacity, positioning the compound for applications requiring aqueous solubility and molecular recognition.
  • Synthetic Challenges : Hydroxyethyl substituents may complicate synthesis compared to methyl or bromophenyl groups due to the need for protecting groups during reactions .

Biological Activity

N4,N4'-Bis(2-hydroxyethyl)-[1,1'-biphenyl]-4,4'-dicarboxamide (CAS No. 172919-36-7) is a compound with notable biological activity, particularly in the context of cancer research and drug resistance mechanisms. This article synthesizes diverse research findings regarding its biological properties, including its molecular characteristics, mechanisms of action, and potential therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C18H20N2O4
  • Molecular Weight : 328.37 g/mol
  • Chemical Structure : The compound features a biphenyl backbone with two carboxamide groups substituted by hydroxyethyl groups.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Anticancer Activity : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells. The presence of the biphenyl moiety is often associated with enhanced interaction with cellular targets involved in cancer progression.
  • Drug Resistance Modulation : The compound's ability to interact with ATP-binding cassette (ABC) transporters has been highlighted in studies examining drug resistance in cancer cells. For instance, it may influence the expression of efflux pumps like ABCC1, which are known to contribute to multidrug resistance in various cancers .
  • Cell Cycle Regulation : Preliminary data suggest that it may affect cell cycle progression, potentially leading to cell cycle arrest in certain cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer ActivityInduces apoptosis in various cancer cell lines
Drug ResistanceModulates expression of ABC transporters
Cell Cycle RegulationPotentially causes cell cycle arrest

Case Study: Anticancer Efficacy

A study investigating the anticancer efficacy of this compound revealed that the compound exhibited significant cytotoxicity against human colorectal cancer cells (SW480). The IC50 value was determined to be approximately 0.56 µM, indicating potent activity compared to other known anticancer agents like Triapine .

Mechanism Exploration

Further exploration into the mechanism of action revealed that the compound's interaction with copper ions enhances its stability and efficacy against resistant cancer cell lines. This interaction was shown to alter the cellular uptake and retention of the drug, leading to increased cytotoxic effects in resistant models .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of N4,N4'-Bis(2-hydroxyethyl)-[1,1'-biphenyl]-4,4'-dicarboxamide, and what are the critical reaction conditions?

  • Methodological Answer : The compound is typically synthesized via amidation reactions using 4,4’-biphenyldicarbonyl chloride and 2-hydroxyethylamine derivatives. Key steps include controlling stoichiometry (e.g., 1:2 molar ratio of dicarbonyl chloride to amine) and reaction temperature (often room temperature to 60°C). Solvents like DMF or DMSO are used to enhance solubility, and bases such as triethylamine neutralize HCl byproducts. Post-synthesis purification involves column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for structural confirmation and purity assessment?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR confirm the presence of hydroxyethyl groups (δ ~3.6 ppm for CH2_2OH) and biphenyl aromatic protons (δ ~7.5–8.0 ppm).
  • FT-IR : Peaks at ~1650 cm1^{-1} (amide C=O) and ~3300 cm1^{-1} (OH stretch) validate functional groups.
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks matching the theoretical mass (328.36 g/mol) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Store at 2–8°C in airtight, light-protected containers to prevent hydrolysis or oxidation .
  • Hazard Mitigation : Use PPE (gloves, goggles) due to risks of skin/eye irritation (H315, H319). Avoid inhalation; work in fume hoods.
  • Waste Disposal : Follow institutional guidelines for amide-containing organic waste .

Advanced Research Questions

Q. How does the hydroxyethyl functionalization influence the compound’s efficacy in photodynamic therapy (PDT) or as a photosensitizer?

  • Methodological Answer : The hydroxyethyl groups enhance solubility in aqueous media, improving cellular uptake. In PDT applications, the biphenyl core acts as a chromophore, while the amide linkages stabilize metal coordination (e.g., Ru complexes). Studies on analogous Ru(II) complexes show increased ROS generation under blue LED irradiation, enabling cancer cell ferroptosis .

Q. What strategies optimize the incorporation of this compound into metal-organic frameworks (MOFs) for catalytic or sensing applications?

  • Methodological Answer :

  • Ligand Design : The biphenyl dicarboxamide can serve as a ditopic linker. Pre-functionalization with pyridyl or carboxylate groups enhances MOF node binding.
  • Solvothermal Synthesis : Use dimethylformamide (DMF) at 80–120°C to promote framework assembly.
  • Post-Synthetic Modification : Introduce transition metals (e.g., Zn, Cu) to tailor MOF porosity and reactivity .

Q. What computational methods predict the compound’s binding interactions with biological targets (e.g., SARS-CoV-2 spike protein)?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with ACE2 or viral proteases. Focus on hydrogen bonding (amide/OH groups) and π-π stacking (biphenyl vs. aromatic residues).
  • MD Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories. Validate with in vitro inhibition assays (e.g., SPR or ELISA) .

Q. What challenges arise in scaling up catalytic homocoupling reactions for biphenyl derivatives of this compound?

  • Methodological Answer :

  • Catalyst Selection : Mn-based catalysts under aerobic conditions improve yield (e.g., 78% for di-tert-butyl derivatives).
  • Byproduct Control : Monitor lithium-halide exchange byproducts (e.g., phenol derivatives) via HPLC.
  • Scale-Up : Maintain inert atmospheres (Ar/N2_2) and optimize stirring rates to ensure homogeneity in large batches .

Q. How do substituents on the biphenyl core affect charge transport properties in organic electronic devices?

  • Methodological Answer :

  • Electron-Withdrawing Groups (e.g., -CF3_3): Reduce HOMO-LUMO gaps, enhancing electron mobility in OLEDs.
  • Electron-Donating Groups (e.g., -OCH3_3): Improve hole transport in OFETs.
  • Characterization : Use cyclic voltammetry for redox potentials and space-charge-limited current (SCLC) measurements for mobility quantification .

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